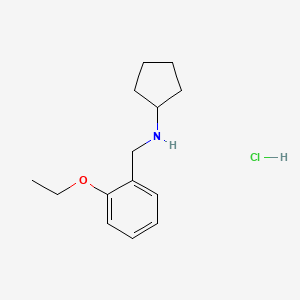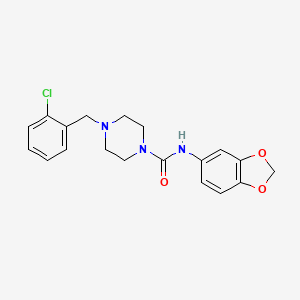
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 is a modified version of the natural compound curcumin, which is found in turmeric. J147 has been shown to improve memory and cognitive function in animal models, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have shown that this compound increases the production of proteins involved in energy metabolism and cellular stress response. This compound also activates a cellular pathway called the AMPK pathway, which is involved in regulating energy metabolism and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include:
- Improved memory and cognitive function
- Reduced inflammation
- Decreased accumulation of toxic proteins in the brain
- Increased production of proteins involved in energy metabolism and cellular stress response
- Activation of the AMPK pathway
実験室実験の利点と制限
One advantage of using 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is that it has shown promising results in animal models of Alzheimer's and Parkinson's disease. This makes it a promising candidate for further research. However, one limitation is that the synthesis method for this compound is complex and the yield is relatively low. This can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include:
- Further studies to determine the exact mechanism of action of this compound
- Optimization of the synthesis method to increase the yield of this compound
- Studies to determine the safety and efficacy of this compound in humans
- Development of this compound derivatives with improved properties
- Investigation of the potential use of this compound in other neurodegenerative diseases
Conclusion
This compound is a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in animal models and has a variety of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
合成法
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process involving the modification of curcumin. The synthesis method involves the use of various reagents and solvents, making it a complex process. The yield of this compound is relatively low, which has led to efforts to optimize the synthesis method to increase the yield.
科学的研究の応用
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied in animal models of Alzheimer's and Parkinson's disease. In these models, this compound has been shown to improve memory and cognitive function, reduce inflammation, and decrease the accumulation of toxic proteins in the brain. These findings suggest that this compound has potential as a therapeutic agent for these diseases.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-16(14-7-3-2-4-8-14)17(19)21(20-12)11-13-6-5-9-15(18)10-13/h2-10H,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXQFLLZWTSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)
![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)

![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)

![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)